molecular formula C13H22N4O2 B6226338 tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1201935-54-7

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B6226338
CAS No.: 1201935-54-7
M. Wt: 266.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyrazolyl group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate and 4-amino-1H-pyrazole.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the piperidine ring with the pyrazolyl group. This reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the pyrazolyl group or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced pyrazolyl derivatives and other reduced forms of the compound.

  • Substitution Products: Alkylated piperidines and other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and other fine chemicals. Biology: In biological research, tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is used to study enzyme inhibition and protein interactions. Its structural features make it a valuable tool in medicinal chemistry. Medicine: The compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents targeting various diseases. Industry: In the chemical industry, it is utilized in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

  • Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate: This compound is structurally similar but has a different functional group at the end of the chain.

  • Tert-butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate: This compound has a phenyl group attached to the pyrazolyl ring, making it different in terms of reactivity and applications.

Uniqueness: Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate stands out due to its piperidine ring, which provides unique chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

1201935-54-7

Molecular Formula

C13H22N4O2

Molecular Weight

266.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.